1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-14(2)8-12(13(16)17)10-15(14)9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17) |
InChI Key |
LPJQJQDQBAFSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1CC2=CC=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolidine Precursors
A common approach involves the alkylation of a preformed pyrrolidine scaffold. For example, 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one undergoes benzylation using benzyl bromide in the presence of potassium carbonate as a base. This reaction is conducted in dimethylformamide (DMF) at 0°C, yielding intermediates that are subsequently functionalized at the 3-position.
Key steps :
- Base selection : Potassium carbonate (1.5 equivalents) ensures deprotonation of the imidazole nitrogen, facilitating nucleophilic attack on benzyl bromide.
- Solvent effects : DMF polarizes the reaction medium, enhancing the solubility of ionic intermediates.
- Temperature control : Reactions at 0°C minimize side reactions such as over-alkylation.
Post-alkylation, the product is isolated via extraction with ethyl acetate and purified through silica gel chromatography. Yields for analogous benzylation reactions range from 70% to 95%, depending on the steric hindrance of the starting material.
Cyclization of Imine Intermediates
Cyclization strategies leverage silyl enol ethers to construct the pyrrolidine ring. A patent (WO2000015611A1) describes the reaction of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine with α,β-unsaturated esters under acidic conditions. For instance, (E)-5-methyl-hex-2-enoic acid ethyl ester reacts with the silylated amine in methylene chloride at -5°C, followed by warming to room temperature to form the pyrrolidine core.
Mechanistic insights :
- Acid catalysis : Trifluoroacetic acid (TFA) generates a reactive iminium ion, which undergoes conjugate addition to the α,β-unsaturated ester.
- Ring closure : The silyl group stabilizes the transition state, directing 5-endo-trig cyclization to form the 5,5-dimethyl substituents.
This method achieves a 95% yield for the ethyl ester derivative, which is subsequently hydrolyzed to the carboxylic acid using aqueous HCl.
Carboxylation via Hydrolysis of Esters
The carboxylic acid moiety is often introduced by hydrolyzing ester precursors. For example, 1-benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid ethyl ester is treated with 6 M HCl at reflux to cleave the ethyl ester.
Optimization parameters :
- Acid concentration : Higher HCl concentrations (≥6 M) accelerate hydrolysis but may degrade acid-sensitive groups.
- Temperature : Reflux conditions (100–110°C) ensure complete conversion within 4–6 hours.
The crude acid is precipitated by adjusting the pH to 2–3 and recrystallized from isopropanol to >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Alkylation | 1-(5-Iodo-1H-imidazol-4-yl)ketone | 70–85 | 90–95 | Scalability for bulk synthesis |
| Cyclization | Silyl enol ethers | 85–95 | 95–99 | Stereochemical control |
| Ester hydrolysis | Ethyl ester derivative | 90–98 | ≥95 | Simplicity and cost-effectiveness |
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid with structurally or functionally related compounds, highlighting key differences in properties, synthesis, and applications.
Key Comparisons:
Functional Groups and Reactivity
- The carboxylic acid group in the target compound contrasts with the ketone in 1-methyl-5-oxopyrrolidine-3-carboxylic acid and the hydrochloride salt in 1-benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride . Carboxylic acids typically exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and interaction with biological targets.
- The trifluoromethylphenyl urea substituent in the compound from enhances metabolic stability and binding affinity, a feature absent in the simpler benzyl-dimethyl analog .
Synthetic Utility The hydrochloride derivative (CAS 1909308-53-7) is noted for its high purity (≥95%) and thermal stability, making it a robust intermediate in multi-step syntheses . In contrast, the compound from achieves >99% purity but a lower crude yield (68%), reflecting challenges in complex functionalization .
Biological Applications ACBC () demonstrates rapid tissue uptake and low toxicity, underscoring the role of carboxylic acid derivatives in diagnostic imaging . The benzodioxol and trifluoromethyl groups in ’s compound suggest utility in targeting enzymes like kinases or proteases, where electron-withdrawing groups modulate activity .
Safety and Handling
- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid () is supplied at 100% concentration, necessitating stringent safety protocols despite lacking explicit toxicity data . The hydrochloride analog () emphasizes purity and stability, critical for large-scale pharmaceutical processes .
Research Findings and Implications
- Pharmaceutical Synthesis : The hydrochloride derivative (CAS 1909308-53-7) is pivotal in constructing nitrogen-containing heterocycles, a common scaffold in kinase inhibitors and antivirals . The target carboxylic acid analog could serve as a precursor for amide or ester prodrugs.
- pyrrolidine) may limit direct comparisons .
- Metabolic Stability : The trifluoromethyl group in ’s compound improves resistance to oxidative metabolism, a strategy applicable to the target compound for enhancing drug half-life .
Biological Activity
1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid (BDMPCA) is a compound that has attracted significant attention in pharmacology and medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and neuroprotective effects, supported by relevant data tables and research findings.
Structural Characteristics
Molecular Formula : C14H19NO2
IUPAC Name : this compound
CAS Number : 2411290-73-6
The compound features a pyrrolidine ring substituted with a benzyl group and two methyl groups at the 5-position, along with a carboxylic acid functional group. These modifications enhance its solubility and reactivity, making it valuable for various scientific applications.
Enzyme Inhibition
BDMPCA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that it interacts with enzymes related to metabolic disorders, potentially aiding in the treatment of conditions such as diabetes and obesity. The binding affinities of BDMPCA with these enzymes suggest its role as a competitive inhibitor.
Receptor Binding
The compound exhibits potential for binding to various receptors, influencing signaling pathways related to neurological functions. Studies have shown that BDMPCA can modulate receptor activity, which is crucial for therapeutic applications targeting neurological disorders .
Neuroprotective Effects
Preliminary studies have highlighted the neuroprotective properties of BDMPCA, particularly against NMDA-induced cytotoxicity. Research demonstrated that derivatives of this compound could significantly protect neuronal cells from neurotoxic agents. Specifically, one study found that BDMPCA derivatives attenuated calcium influx and suppressed NR2B upregulation induced by NMDA, indicating their potential in treating neurodegenerative diseases .
Data Tables
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes, potentially aiding in metabolic disorders. |
| Receptor Binding | Binds to various receptors, influencing neurological signaling pathways. |
| Neuroprotective Effects | Protects against NMDA-induced cytotoxicity; attenuates calcium influx. |
Case Studies
- Enzyme Interaction Studies : A study evaluated the binding affinities of BDMPCA with key metabolic enzymes. Results indicated significant inhibition rates compared to control compounds, suggesting therapeutic potential in metabolic regulation.
- Neuroprotective Activity Assessment : In vitro studies assessed the protective effects of BDMPCA against NMDA-induced toxicity in neuronal cell lines. The findings revealed that certain derivatives exhibited higher potency than established neuroprotective agents like ifenprodil .
- Behavioral Studies : Behavioral tests on animal models demonstrated that BDMPCA significantly improved learning and memory functions, supporting its potential role as a cognitive enhancer in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including alkylation, cyclization, and carboxylation. For example, analogous pyrrolidine derivatives are synthesized using nitro group reductions followed by cyclization with ketones or aldehydes . Post-synthesis, purity validation requires a combination of techniques:
- HPLC : To assess chemical purity (>95% threshold recommended).
- NMR Spectroscopy : H and C NMR confirm structural integrity, with methyl groups (δ 1.2–1.5 ppm) and benzyl protons (δ 7.2–7.4 ppm) as key signals.
- Mass Spectrometry (MS) : APCI-MS or ESI-MS detects molecular ion peaks (e.g., [M+H]) to verify molecular weight .
Q. Which spectroscopic techniques are critical for characterizing stereochemical and functional group features of this compound?
- Methodological Answer :
- FTIR : Identifies carboxylic acid C=O stretches (~1700 cm) and NH/OH vibrations (~3300 cm) .
- Chiral HPLC or Polarimetry : Resolves enantiomers if stereocenters are present (e.g., 5,5-dimethyl groups may induce chirality depending on substitution patterns) .
- 2D NMR (COSY, NOESY) : Maps spatial proximity of protons to confirm pyrrolidine ring conformation and benzyl group orientation .
Advanced Research Questions
Q. How can researchers optimize low yields in the alkylation step during synthesis of this compound?
- Methodological Answer : Low yields in alkylation often arise from steric hindrance at the 5,5-dimethyl positions. Strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Temperature Modulation : Gradual heating (e.g., 60–80°C) mitigates side reactions like over-alkylation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates. Post-reaction, quenching with aqueous acid minimizes byproduct formation.
Q. What computational methods are suitable for predicting the reactivity and stability of this compound in catalytic applications?
- Methodological Answer :
- DFT Calculations : Model the electronic structure to identify reactive sites (e.g., carboxylate group’s nucleophilicity).
- Molecular Dynamics (MD) Simulations : Predict conformational stability of the pyrrolidine ring under varying pH/temperature conditions.
- Docking Studies : If used in enzyme inhibition, assess binding affinity to target proteins (e.g., metalloproteases) via software like AutoDock Vina .
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, consistent ionization sources for MS).
- Isotopic Labeling : Introduce C or N labels to track unexpected peaks.
- High-Resolution MS (HRMS) : Resolve mass discrepancies caused by adducts or contaminants. For example, a [M+Na] peak may be misinterpreted without HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
